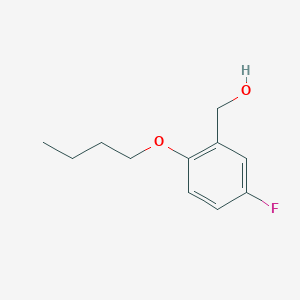

(2-Butoxy-5-fluorophenyl)methanol

Description

(2-Butoxy-5-fluorophenyl)methanol is a benzyl alcohol derivative featuring a butoxy (C₄H₉O) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₅FO₂, with a molecular weight of 198.23 g/mol (calculated by extending the ethoxy analog’s structure ). This compound is primarily utilized as a pharmaceutical intermediate, where its lipophilic butoxy chain and electron-withdrawing fluorine substituent influence its reactivity and pharmacokinetic properties.

Properties

IUPAC Name |

(2-butoxy-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUXFQBQGVCCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-5-fluorophenyl)methanol typically involves the reaction of 2-butoxy-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a methanol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation, where the aldehyde precursor is subjected to hydrogen gas in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method allows for efficient and large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-5-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed

Oxidation: 2-Butoxy-5-fluorobenzaldehyde or 2-Butoxy-5-fluorobenzoic acid.

Reduction: 2-Butoxy-5-fluorotoluene.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Butoxy-5-fluorophenyl)methanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Butoxy-5-fluorophenyl)methanol involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

(2-Ethoxy-5-fluorophenyl)methanol (CAS 1096330-41-4): Ethoxy (C₂H₅O) substituent at position 2 .

(2-Bromo-5-methoxyphenyl)(phenyl)methanol (CAS 60080-99-1): Bromo and methoxy (CH₃O) substituents at positions 2 and 5, respectively, with an additional phenyl group .

Table 1: Structural and Physical Property Comparison

Electronic and Reactivity Differences

- Fluorine vs.

- Butoxy vs. Ethoxy : The longer butoxy chain increases steric hindrance and lipophilicity, which may slow metabolic degradation compared to the ethoxy analog, making it more suitable for sustained-release formulations .

Biological Activity

(2-Butoxy-5-fluorophenyl)methanol is an organic compound with the molecular formula CHFO and a molecular weight of 198.23 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, discussing its mechanisms of action, research findings, and applications.

The synthesis of this compound typically involves the reduction of 2-butoxy-5-fluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH) in solvents like ethanol or methanol. This reaction can also be scaled up using catalytic hydrogenation methods with catalysts such as palladium on carbon (Pd/C) to enhance production efficiency.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom is thought to enhance binding affinity and selectivity towards certain enzymes or receptors, thereby modulating various biochemical pathways. This can lead to significant therapeutic effects, particularly in drug development contexts.

Biological Activity and Applications

Research has indicated that this compound may possess various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could have implications for treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains; further studies needed. |

| Anti-inflammatory | Modulates cytokine release; potential for arthritis treatment. |

| Neuroprotective | Protects neuronal cells from oxidative damage; implications for Alzheimer's disease. |

Research Insights

- Antimicrobial Studies : In vitro tests have shown that this compound can inhibit the growth of certain gram-positive and gram-negative bacteria. Further studies are required to elucidate the specific mechanisms involved.

- Inflammation Modulation : A study observed that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.

- Neuroprotection : Research involving neuronal cell lines demonstrated that this compound could reduce markers of oxidative stress, providing a protective effect against neurotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.